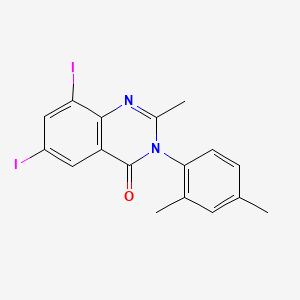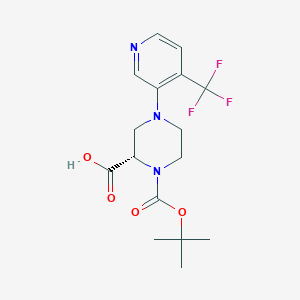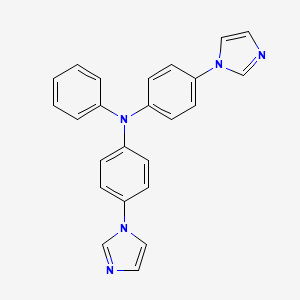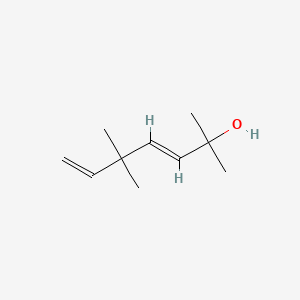
p-Methylbenzyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methylbenzyl benzoate is an organic compound belonging to the ester class. It is characterized by the presence of a benzoate group attached to a p-methylbenzyl moiety. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient and in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Methylbenzyl benzoate can be synthesized through the esterification of p-methylbenzyl alcohol with benzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can yield p-methylbenzyl alcohol and benzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: p-Methylbenzyl alcohol and benzoic acid.
Substitution: Substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
p-Methylbenzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its aromatic properties and in the production of various consumer products.
Mécanisme D'action
The mechanism of action of p-methylbenzyl benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular membranes or interfering with enzymatic processes. The exact pathways and molecular targets are still under investigation, but its aromatic structure suggests potential interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Methyl benzoate: Another ester with similar aromatic properties but lacks the p-methyl group.
Benzyl benzoate: Similar structure but with a benzyl group instead of a p-methylbenzyl group.
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
Uniqueness: p-Methylbenzyl benzoate is unique due to the presence of the p-methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its aromatic properties and make it more suitable for specific applications in fragrance and organic synthesis.
Propriétés
Numéro CAS |
38418-10-9 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clé InChI |
VHSYVZKRJCCJMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






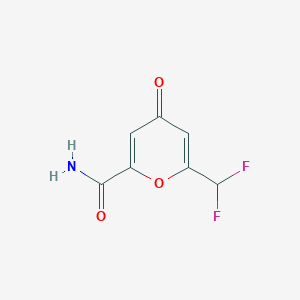
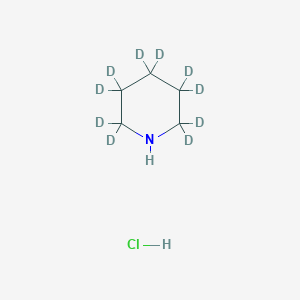
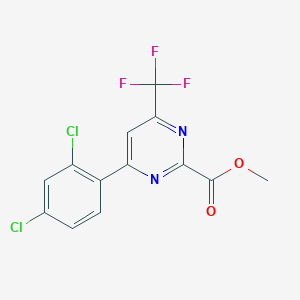
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
